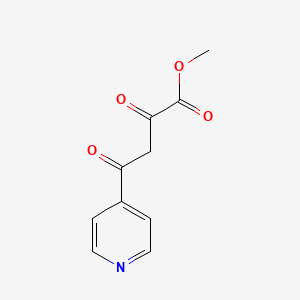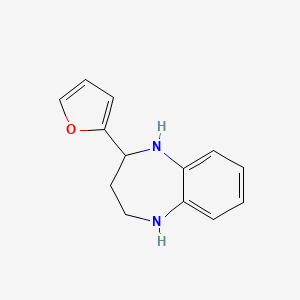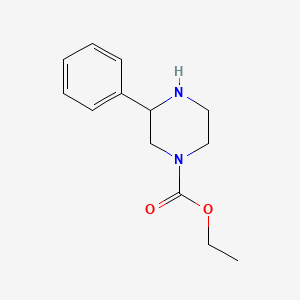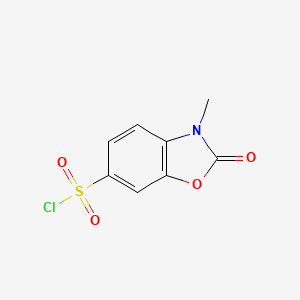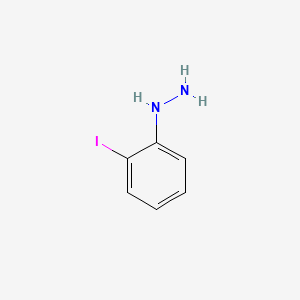
(2-Iodophenyl)hydrazine
Overview
Description
“(2-Iodophenyl)hydrazine” is a hydrazine derivative with the CAS Number: 50914-15-3 . It has a molecular weight of 234.04 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H7IN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 . This indicates that the compound consists of an iodophenyl group attached to a hydrazine group.
Chemical Reactions Analysis
Hydrazine derivatives like “this compound” are known to participate in a variety of chemical reactions. For instance, they can undergo oxidative coupling reactions . They can also react with phenyl isothiocyanate via a replacement reaction to form isothiocyanates .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a melting point of 29-30 degrees Celsius . The compound is stable under normal temperatures and pressures.
Scientific Research Applications
Anti-Candida Activity
- Synthesis and Anti-Candida Properties : Novel hydrazine derivatives, including those with a (4-(4-iodophenyl)thiazol-2-yl)hydrazine structure, have demonstrated promising in vitro anti-Candida activity, particularly against Candida albicans and Candida krusei. These compounds, when compared to conventional antifungal drugs, show significant inhibitory activity. Additionally, their cytotoxicity has been evaluated, highlighting their potential as therapeutic agents in antifungal applications (Secci et al., 2012).
Detection and Imaging Applications
- Ratiometric Detection in Live-Cell Imaging : A probe based on 2-(2'-hydroxyphenyl)benzothiazole (HBT), incorporating a (2-iodophenyl)hydrazine derivative, has been used for the ratiometric detection of hydrazine. This probe's design allows for the recovery of the excited state intramolecular proton transfer (ESIPT) mechanism, enabling hydrazine detection in live cells (Goswami et al., 2013).
- Fluorescent Probe Development : Hydrazine derivatives have been used to create fluorescent probes for environmental and biological systems. These probes, like those incorporating this compound structures, offer sensitive and selective detection mechanisms, with applications in live-cell imaging and environmental monitoring (Zhang et al., 2020).
Chemical Synthesis and Characterization
- Synthesis of Oxadiazolines : The reaction of 2-iodobenzoyl hydrazine with arylaldehydes has led to the synthesis of various hydrazones and subsequent 1,3,4-oxadiazolines, which are characterized for potential applications in organic and medicinal chemistry (Sheng-ping, 2006).
Environmental and Biological Sensing
- Electrochemical Sensing Applications : this compound derivatives have been utilized in the development of electrochemical sensors. These sensors show promise for the simultaneous determination of phenylhydrazine and hydrazine, useful in environmental monitoring and medical applications (Afzali et al., 2011).
Mechanism of Action
Target of Action
(2-Iodophenyl)hydrazine is a variant of hydrazine compounds . Hydrazine compounds are known to interact with carbonyl compounds, specifically aldehydes and ketones, in a process known as the Wolff–Kishner reaction . This reaction is a useful and general method for converting an aldehyde or ketone into an alkane . Therefore, the primary targets of this compound are likely to be carbonyl compounds.
Mode of Action
The mode of action of this compound involves its interaction with its targets through a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form a hydrazone anion . This process is part of the Wolff–Kishner reaction, which results in the conversion of a carbonyl compound to an alkane .
Biochemical Pathways
The biochemical pathway affected by this compound is the Wolff–Kishner reduction pathway . This pathway involves the conversion of carbonyl compounds, specifically aldehydes and ketones, into alkanes . The downstream effects of this pathway would be the reduction of carbonyl compounds in the system.
Pharmacokinetics
It is known that the majority of hydrazine clearance is extrahepatic This suggests that this compound might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The molecular result of the action of this compound is the conversion of carbonyl compounds into alkanes . This can have various cellular effects depending on the specific carbonyl compounds involved and the biological context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Wolff–Kishner reaction, in which this compound participates, requires the presence of a base, usually KOH, and heat . Therefore, the reaction conditions can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
“(2-Iodophenyl)hydrazine” is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment.
Properties
IUPAC Name |
(2-iodophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMKWMSHGAYLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362527 | |
| Record name | (2-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50914-15-3 | |
| Record name | (2-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-iodophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


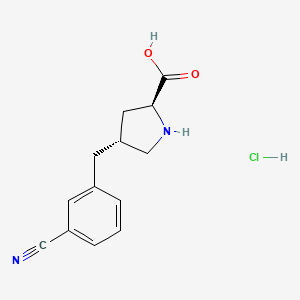
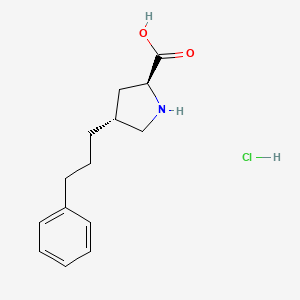
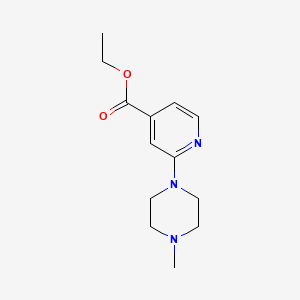


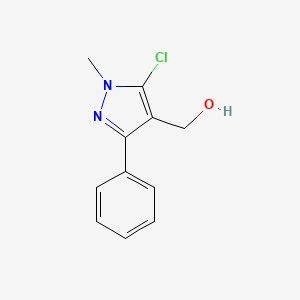

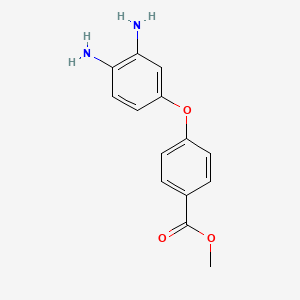
![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1597553.png)
